N'-benzyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide
Description
N'-Benzyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a thiophene-2-carbonyl group at position 1 and an ethanediamide (oxalamide) linker at position 4. The ethanediamide moiety is further modified with a benzyl group.
Properties
IUPAC Name |
N-benzyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c27-21(24-15-16-6-2-1-3-7-16)22(28)25-18-10-11-19-17(14-18)8-4-12-26(19)23(29)20-9-5-13-30-20/h1-3,5-7,9-11,13-14H,4,8,12,15H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZUQUVDEQEXEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction using thiophene-2-carbonyl chloride and the quinoline derivative.
Formation of the Ethanediamide Moiety: The final step involves the reaction of the intermediate with benzylamine and ethanediamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-benzyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N’-benzyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related derivatives, focusing on substituents, molecular properties, and synthesis yields.
Structural and Functional Insights
Backbone Variations :
- The target compound and CAS 899964-33-1 share an oxalamide linker, which may confer stronger hydrogen-bonding capacity compared to carboximidamide derivatives (e.g., Compounds 68, 70). This could enhance target-binding affinity in enzyme inhibition .
- Compound 70 incorporates a piperidin-4-yl group and exists as a dihydrochloride salt, likely improving aqueous solubility and bioavailability compared to neutral analogs .
Compound 31 includes an 8-fluoro substituent and a dimethylaminoethyl chain, which may optimize electronic properties and solubility for therapeutic applications .
Synthetic Accessibility :
- Carboximidamide derivatives (e.g., Compound 70) are synthesized in higher yields (72.6%) compared to analogs with complex substituents (e.g., Compound 30, 6% yield), suggesting that steric or electronic factors influence reaction efficiency .
Research Findings and Implications
- Carboximidamide derivatives showed moderate activity, suggesting the target compound’s ethanediamide group may require optimization for similar efficacy .
- Physicochemical Properties : The oxalamide linker in the target compound and CAS 899964-33-1 may reduce metabolic instability compared to carboximidamide-based structures, which are prone to hydrolysis .
Biological Activity
Antitumor Properties
Recent studies have indicated that compounds with structural similarities to N'-benzyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide exhibit significant antitumor activity. For instance, research has shown that certain derivatives can selectively induce cell death in cancer cells through various mechanisms such as apoptosis and necrosis.
The proposed mechanisms through which this compound may exert its antitumor effects include:
- Induction of Reactive Oxygen Species (ROS) : Increased levels of ROS have been linked to programmed cell death in cancer cells.
- Inhibition of Key Enzymes : Similar compounds have been found to inhibit enzymes involved in tumor progression, such as PARP1 (Poly (ADP-ribose) polymerase), which is crucial for DNA repair processes in cancer cells.
Research Findings
A study published in ACS Omega highlighted the synthesis and biological evaluation of various tetrahydroquinoline derivatives, revealing that modifications to the thiophene and benzyl groups significantly influence their biological activities. The findings suggested that the presence of specific functional groups enhances the compound's ability to target cancer cells effectively .
Case Study 1: In Vivo Efficacy
In a preclinical study involving animal models, a derivative of this compound was administered to mice with induced tumors. The results demonstrated a marked reduction in tumor size compared to control groups. The study reported that the compound induced apoptosis through ROS generation and PARP inhibition .
Case Study 2: Cellular Mechanisms
A cellular study examined the effects of this compound on human cancer cell lines. The results indicated that treatment led to increased markers of apoptosis (e.g., cleaved caspase-3) and decreased viability in a dose-dependent manner. Flow cytometry analysis confirmed that the compound triggered mitochondrial depolarization and subsequent apoptotic pathways .
Data Table: Biological Activity Summary
Q & A
Q. What computational tools are suitable for predicting binding modes?
- Software :
- Molecular docking : AutoDock Vina or Schrödinger Maestro (use crystallographic data from as templates) .
- MD simulations : GROMACS for assessing stability of ligand-receptor complexes .
- Validation : Compare with mutagenesis data (e.g., alanine scanning of predicted binding residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
